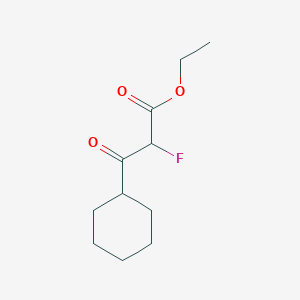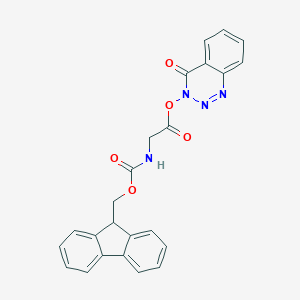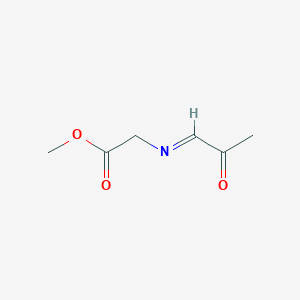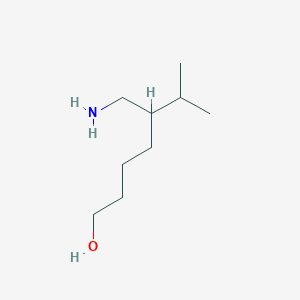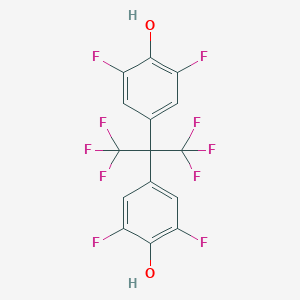
Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI), also known as benzimidazole-2-ylidene malononitrile oxime, is a chemical compound that has been of great interest to the scientific community. This compound has shown promising results in several scientific research studies, especially in the field of medicinal chemistry.
作用機序
The mechanism of action of propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells, viruses, and bacteria. It may also act by disrupting the cell membrane of these organisms.
Biochemical and Physiological Effects:
Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have antioxidant properties and may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is that it has shown promising results in several scientific research studies. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
将来の方向性
There are several future directions for research on propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI). One direction is to further investigate its potential as an antitumor, antiviral, and antibacterial agent. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is a chemical compound that has shown promising results in several scientific research studies. It has potential as an antitumor, antiviral, and antibacterial agent, and may also have therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.
合成法
Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) is synthesized by reacting Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)e-2-ylidene malononitrile with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out at room temperature, and the product is obtained by filtration and recrystallization.
科学的研究の応用
Propanenitrile, 2-(1,3-dihydro-2H-Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)-(9CI)-2-ylidene)-3-(hydroxyimino)-(9CI) has been extensively studied for its potential medicinal properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to have potential as an antifungal agent. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
123772-63-4 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.2 g/mol |
IUPAC名 |
(Z)-2-(1H-benzimidazol-2-yl)-3-(hydroxyamino)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6- |
InChIキー |
QIQCCGHCGCFRQG-SREVYHEPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\NO)/C#N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N |
同義語 |
Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



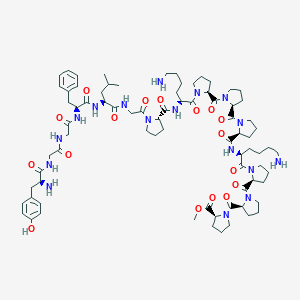
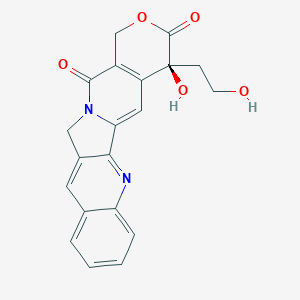


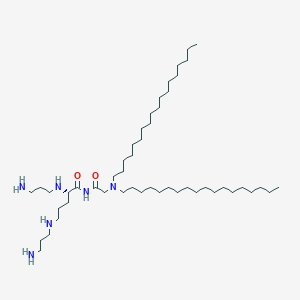

![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
